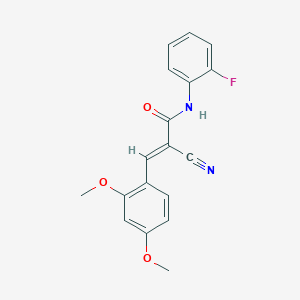

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

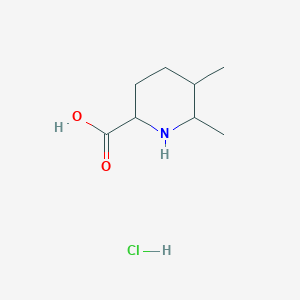

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, dimethoxyphenyl, and ethylphenyl groups

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available 3,4-dimethoxybenzaldehyde and 4-ethylphenyl isocyanate.

Formation of Pyrrolidinone Ring: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate, which is then cyclized to produce the pyrrolidinone ring.

Urea Formation: The pyrrolidinone intermediate reacts with 4-ethylphenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods:

Batch Process: In an industrial setting, the synthesis is often carried out in a batch process, where each step is optimized for yield and purity.

Catalysts and Solvents: Common catalysts include Lewis acids, and solvents such as dichloromethane or toluene are used to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Quinones and related derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology and Medicine:

Pharmacological Studies: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Biochemical Research: Used in studies to understand enzyme interactions and receptor binding.

Industry:

Material Science:

Agriculture: Explored for use in agrochemicals due to its bioactivity.

Wissenschaftliche Forschungsanwendungen

Electron Transfer and Hydrogen Bonding

Research on urea derivatives has explored their role in facilitating electron transfer across hydrogen bonds. Studies on urea-substituted vinyl ruthenium and osmium complexes highlight how these compounds can maintain dimeric structures that are essential for electron transfer processes, demonstrating their potential in designing molecular electronics or catalysis systems (Pichlmaier, Winter, Zabel, & Záliš, 2009).

Corrosion Inhibition

Urea derivatives have shown efficacy as corrosion inhibitors for metals. The study on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic environments suggests that these compounds can form protective layers on metal surfaces, preventing corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial (Mistry, Patel, Patel, & Jauhari, 2011).

Anticancer Activity

A significant area of research for urea derivatives is their potential anticancer activity. The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents have shown promising results against various cancer cell lines, indicating the potential of urea derivatives in developing new chemotherapeutic agents (Feng et al., 2020).

Molecular Devices and Complexation

Urea derivatives have also been explored for their ability to undergo complexation and form molecular devices. Research on complexation-induced unfolding of heterocyclic ureas demonstrates their potential in creating self-assembling molecular structures, which could have applications in nanotechnology and materials science (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Synthesis and Chemical Transformations

Additionally, urea derivatives are key intermediates in synthetic chemistry, facilitating various chemical transformations. Studies on the synthesis of hydroxamic acids and ureas from carboxylic acids through Lossen rearrangement highlight the versatility of urea derivatives in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Wirkmechanismus

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group is known to enhance binding affinity to certain biological targets, while the pyrrolidinone ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Dimethoxyphenyl)-3-(4-ethylphenyl)urea: Lacks the pyrrolidinone ring, resulting in different biological activity.

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea: Similar structure but without the ethyl group, affecting its binding properties.

Uniqueness:

- The combination of the pyrrolidinone ring with the dimethoxyphenyl and ethylphenyl groups provides a unique structural framework that can lead to distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-4-14-5-7-15(8-6-14)22-21(26)23-16-11-20(25)24(13-16)17-9-10-18(27-2)19(12-17)28-3/h5-10,12,16H,4,11,13H2,1-3H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAKTZBLXUCRML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2562905.png)

![tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2562907.png)

![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2562912.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B2562913.png)

![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)

![1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride](/img/structure/B2562919.png)

![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)

![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2562922.png)